molecular formula C12H2Br8O B041038 2,3,3',4,4',5,5',6-Octabromodiphenyl ether CAS No. 446255-56-7

2,3,3',4,4',5,5',6-Octabromodiphenyl ether

Cat. No. B041038
M. Wt: 801.4 g/mol
InChI Key: CVMKCYDBEYHNBM-UHFFFAOYSA-N
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Description

2,3,3',4,4',5,5',6-Octabromodiphenyl ether is a type of Polybrominated Diphenyl Ethers (PBDEs), commonly used as brominated flame retardants (BFRs). These compounds have become widespread pollutants in various environments, including the human body.

Synthesis Analysis

The synthesis of octabromodiphenyl ethers like 2,3,3',4,4',5,5',6-Octabromodiphenyl ether involves methods developed for creating authentic standards for analytical and toxicological studies. Key methods include octabromination of mono- or diaminodiphenyl ethers followed by diazotization and reduction of the amino groups (Teclechiel et al., 2007).

Scientific Research Applications

  • Toxicological Research : A study by Viberg et al. (2006) found that neonatal exposure to higher brominated diphenyl ethers, including Octabromodiphenyl ether, impairs spontaneous behavior and memory functions in adult mice (Viberg et al., 2006).

  • Analytical and Toxicological Studies : Teclechiel et al. (2007) reported the synthesis of authentic Octabromodiphenyl ether congeners for use in analytical, toxicological, and stability studies, as well as investigations into physical-chemical properties (Teclechiel et al., 2007).

  • Human Exposure and Metabolism : Yu et al. (2010) discovered that higher brominated diphenyl ethers can be metabolized into hydroxylated derivatives in humans, highlighting the importance of understanding human exposure and metabolic pathways (Yu et al., 2010).

  • Environmental Degradation Studies : Gerecke et al. (2005) found that the anaerobic degradation of Decabromodiphenyl ether leads to the formation of Octa- and Nonabromodiphenyl ether congeners, which is significant for assessing environmental safety concerns (Gerecke et al., 2005).

  • Occupational Exposure and Safety : A study by Sjödin et al. (1999) demonstrated that Octabromodiphenyl ether is used as a flame retardant in polymers and textiles, leading to occupational exposure, particularly in electronics-dismantling plants (Sjödin et al., 1999).

  • Environmental Monitoring : Gaul et al. (2005) emphasized the need for including BDE-197, a key Octabromodiphenyl ether congener, in research on environmental fate due to its high application rate (Gaul et al., 2005).

  • Industrial Emission Reduction : Derden and Huybrechts (2013) focused on reducing emissions of Decabromodiphenyl ether from the textile industry via wastewater treatment strategies (Derden & Huybrechts, 2013).

  • Photodegradation Research : Bezares-Cruz et al. (2004) explored the solar photodecomposition of Decabromodiphenyl ether, revealing the formation of a range of polybrominated diphenyl ethers (PBDEs) as products (Bezares-Cruz et al., 2004).

Safety And Hazards

The safety symbols for 2,3,3’,4,4’,5,5’,6-Octabromodiphenyl ether are GHS02, GHS07, GHS08, and GHS09 . The hazard statements include H225, H304, H315, H336, and H410 . Precautionary statements include P210, P261, P273, P301+P310, P331, and P501 . It is also noted that exposure to this compound may lead to pregnancy failure .

properties

IUPAC Name

1,2,3,4,5-pentabromo-6-(3,4,5-tribromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Br8O/c13-4-1-3(2-5(14)6(4)15)21-12-10(19)8(17)7(16)9(18)11(12)20/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMKCYDBEYHNBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Br8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074776
Record name 2,3,3',4,4',5,5',6-Octabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

801.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3',4,4',5,5',6-Octabromodiphenyl ether

CAS RN

446255-56-7
Record name 2,3,3',4,4',5,5',6-Octabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4,4',5,5',6-Octabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4,4',5,5',6-OCTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC12H1GS4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
YM Kuo, MS Sepúlveda, TM Sutton, HG Ochoa-Acuna… - Ecotoxicology, 2010 - Springer
Decabromodiphenyl ether (BDE 209) is the main congener in the commonly used commercial flame retardant mixture, “deca-BDE”. There is evidence showing that fish can debrominate …
Number of citations: 28 link.springer.com
Y Wang, J Huang, H Wang, L Lan, X Mu, W Xu, S Lv… - Chemosphere, 2023 - Elsevier
Decabromodiphenyl ether (BDE-209), as a brominated flame retardant (BFR), is widely applied to various consumer products due to its superior performance and affordable pricing to …
Number of citations: 6 www.sciencedirect.com
SN Zhou, EJ Reiner, C Marvin, T Kolic, N Riddell… - … of Chromatography A, 2010 - Elsevier
A comprehensive, sensitive and high-throughput liquid chromatography–atmospheric pressure photoionization tandem mass spectrometry (LC–APPI-MS/MS) method has been …
Number of citations: 92 www.sciencedirect.com
HM Wang, YJ Yu, M Han, SW Yang, Q Li… - Bulletin of environmental …, 2009 - Springer
This study estimated PBDE and PBB congener emissions into the environment from three different e-waste disposal sites that consisted of rude broilers (RB), acid baths (AB) and end-…
Number of citations: 50 link.springer.com
YM Kuo, MS Sepúlveda, I Hua, HG Ochoa-Acuña… - Ecotoxicology, 2010 - Springer
Polybrominated diphenyl ethers are hydrophobic chemicals and can biomagnify in food chains. Little is known about the biomagnification of PBDEs in the Lake Michigan food web. …
Number of citations: 52 link.springer.com
FC Ko, NY We, LS Chou - Journal of hazardous materials, 2014 - Elsevier
This study focuses on analyzing PBDEs in the liver, muscle, and blubber tissues of stranded dolphins (Stenella attenuate) on the Taiwan coast to determine and compare the PBDE …
Number of citations: 32 www.sciencedirect.com
MS Clifton, JP Wargo, WS Weathers, M Colón… - … of Chromatography A, 2013 - Elsevier
Surface wipe sampling is a frequently used technique for measuring persistent pollutants in residential environments. One characteristic of this form of sampling is the need to extract the …
Number of citations: 21 www.sciencedirect.com
EM Osoro - 2021 - erepository.uonbi.ac.ke
Polybrominated diphenyl ethers are linked to adverse health effects that include thyroid hormone disruption, neuro-developmental deficit, abnormal pregnancy, and potential …
Number of citations: 0 erepository.uonbi.ac.ke
P Sardiña, P Leahy, L Metzeling, G Stevenson… - Science of the Total …, 2019 - Elsevier
Abstract Information on potentially harmful emerging and legacy chemicals is essential to understand the risks to the environment and inform regulatory actions. The objective of this …
Number of citations: 31 www.sciencedirect.com
C Cantwell - 2021 - research.library.mun.ca
This thesis work focused on the determination of behavioral characteristics of polybrominated diphenyl ethers (PBDEs) in a soil setting. As emerging persistent organic pollutants (…
Number of citations: 3 research.library.mun.ca

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